molecular formula C6H3BrClF2N B2838942 2-Bromo-4-chloro-3,6-difluoroaniline CAS No. 1263376-86-8

2-Bromo-4-chloro-3,6-difluoroaniline

Cat. No.: B2838942
CAS No.: 1263376-86-8
M. Wt: 242.45
InChI Key: FXRDXJHTMYXAPR-UHFFFAOYSA-N
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Description

2-Bromo-4-chloro-3,6-difluoroaniline is an aromatic amine with the molecular formula C6H3BrClF2N. This compound is characterized by the presence of bromine, chlorine, and fluorine atoms attached to a benzene ring, along with an amino group. It is used in various chemical syntheses and has applications in multiple scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-chloro-3,6-difluoroaniline typically involves multi-step reactions starting from simpler aromatic compounds. One common method includes:

    Halogenation: Starting with aniline, the compound undergoes halogenation to introduce bromine and chlorine atoms. This can be achieved using bromine (Br2) and chlorine (Cl2) in the presence of a catalyst such as iron (Fe) or aluminum chloride (AlCl3).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain high purity this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction conditions (temperature, pressure, and reagent concentration) is common to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-chloro-3,6-difluoroaniline can undergo various chemical reactions, including:

    Substitution Reactions: The halogen atoms (bromine, chlorine, and fluorine) can be substituted with other functional groups using nucleophilic or electrophilic substitution reactions.

    Oxidation and Reduction: The amino group can be oxidized to form nitro compounds or reduced to form corresponding amines.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling to form biaryl compounds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents (e.g., dimethyl sulfoxide, DMSO) are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, nucleophilic substitution can yield various substituted anilines, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

2-Bromo-4-chloro-3,6-difluoroaniline has diverse applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes.

    Biology: The compound can be used in the development of bioactive molecules for studying biological pathways and mechanisms.

    Medicine: It serves as a building block for the synthesis of potential therapeutic agents targeting various diseases.

    Industry: It is utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-4-chloro-3,6-difluoroaniline depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of halogen atoms can influence the compound’s reactivity and binding affinity, affecting its overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloroaniline: Lacks the fluorine atoms, which can affect its reactivity and applications.

    2-Chloro-4,6-difluoroaniline: Contains chlorine and fluorine but lacks bromine, leading to different chemical properties.

    4-Bromo-2,6-difluoroaniline:

Uniqueness

2-Bromo-4-chloro-3,6-difluoroaniline is unique due to its specific combination of halogen atoms and an amino group, which provides distinct reactivity and versatility in chemical synthesis. This makes it valuable for creating complex molecules with tailored properties for various applications.

Properties

IUPAC Name

2-bromo-4-chloro-3,6-difluoroaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrClF2N/c7-4-5(10)2(8)1-3(9)6(4)11/h1H,11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXRDXJHTMYXAPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C(=C1Cl)F)Br)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrClF2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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